(4,6-Dimethylpyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
(4,6-dimethylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSJAWXNWQJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=N1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694476 | |
| Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-36-2 | |
| Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyridylboronic Acids As Synthetic Intermediates
Pyridylboronic acids are indispensable tools in organic synthesis, primarily for their role in introducing the pyridine (B92270) moiety into various molecules. orgsyn.org Substituted pyridines are critical components in a vast array of applications, including pharmaceuticals and materials science. arkat-usa.orgchemicalbook.com The utility of pyridylboronic acids stems from their participation in powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.netderpharmachemica.com This reaction provides an efficient pathway to synthesize biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. organic-chemistry.org
The stability of pyridylboronic acids can vary significantly depending on the position of the boronic acid group. While 3- and 4-pyridylboronic acids generally exhibit good stability, 2-pyridylboronic acids are often prone to protodeboronation, a process where the carbon-boron bond is cleaved. arkat-usa.org To overcome this instability, chemists often utilize their more stable ester derivatives, such as pinacol (B44631) esters, which can be handled and stored more readily before being used in reactions. arkat-usa.orgresearchgate.net The synthesis of these compounds typically involves methods like halogen-metal exchange followed by borylation or transition metal-catalyzed C-H borylation. arkat-usa.org Research has demonstrated the successful synthesis and application of various functionalized pyridylboronic acids in cross-coupling reactions to create novel heteroarylpyridine derivatives. acs.org
An Overview of Organoboron Reagents in Catalytic Bond Formation
Organometallic Approaches
The classical synthesis of pyridylboronic acids often relies on the generation of highly reactive organometallic intermediates, such as organolithium or Grignard reagents, from corresponding halopyridines. These nucleophilic species are then trapped with an electrophilic boron source to form the desired carbon-boron bond. This fundamental approach remains a reliable and cost-effective method for large-scale preparations. arkat-usa.org
Electrophilic Trapping of Pyridyllithium Intermediates
The formation of pyridylboronic acids via pyridyllithium intermediates is a well-established method. arkat-usa.org The process typically begins with a halogen-metal exchange reaction, where a halopyridine, such as 2-bromo-4,6-dimethylpyridine (B109062), is treated with a strong organolithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) to prevent side reactions. This generates a highly reactive pyridyllithium species.
This intermediate is then quenched with an electrophilic boron reagent, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. The subsequent hydrolysis of the resulting boronate ester under acidic or basic conditions yields the final boronic acid. arkat-usa.orgorgsyn.org While effective, this method's application can be limited by the harsh, cryogenic conditions required and the low tolerance for certain functional groups on the pyridine (B92270) ring. orgsyn.org The stability of the boronic acid product can also be a concern; for instance, 2-pyridylboronic acid is known to be unstable and can rapidly decompose. orgsyn.org To circumvent this, stable derivatives like N-phenyldiethanolamine boronates or potassium pyridyltriolborates are sometimes prepared. orgsyn.orgresearchgate.net
Table 1: Examples of Pyridylboronic Acid Synthesis via Lithiation
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | 1. n-BuLi, THF, -78°C; 2. B(OiPr)₃; 3. H₃O⁺ | 2-Pyridylboronic acid | - | arkat-usa.org |
| 2-Bromopyridine | 1. n-BuLi, THF; 2. Triethanolamine borate | Lithium 2-pyridyltriolborate | - | orgsyn.org |
Boronylation via Grignard Reagents
An alternative organometallic route involves the use of Grignard reagents (R-Mg-X). byjus.com These are typically prepared by reacting a halopyridine with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemguide.co.uk For the synthesis of (4,6-Dimethylpyridin-2-yl)boronic acid, 2-chloro- or 2-bromo-4,6-dimethylpyridine would be reacted with magnesium turnings. chemguide.co.ukwikipedia.org
The resulting pyridylmagnesium halide is then reacted with a boron-containing substrate. google.com Similar to the lithiation route, trialkyl borates are common electrophiles. The reaction of Grignard reagents is generally considered milder than that of their organolithium counterparts, which can improve functional group tolerance. clockss.org Recent advancements have demonstrated that diisopropylaminoborane (B2863991) can also serve as an effective boron source for reaction with Grignard reagents, leading to the corresponding boronic acids in good to excellent yields after hydrolysis. clockss.org
Table 2: Synthesis of Boronic Acids Using Grignard Reagents
| Halide | Boron Source | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aryl/Heteroaryl Halides | Diisopropylaminoborane | THF | 0 °C, 1 hr | Aryl/Heteroaryl Boronic Acid | clockss.org |
Transition Metal-Catalyzed Borylation Techniques
Transition metal catalysis has revolutionized the synthesis of organoboron compounds, offering milder conditions, superior functional group tolerance, and novel pathways that avoid the use of pre-formed, highly reactive organometallic reagents.
Miyaura Borylation of Halogenated Pyridine Precursors
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for synthesizing boronate esters from aryl or vinyl halides. organic-chemistry.orgwikipedia.org To synthesize the pinacol (B44631) ester of this compound, a precursor like 2-bromo-4,6-dimethylpyridine would be reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.com
The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a weak base like potassium acetate (B1210297) (KOAc). organic-chemistry.orgalfa-chemistry.com The choice of a mild base is critical to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronate ester with the unreacted starting halide. organic-chemistry.org This method is characterized by its mild conditions and broad tolerance of functional groups, making it a highly versatile tool for accessing a wide array of pyridylboronic acid derivatives. wikipedia.orgalfa-chemistry.com
Miyaura Borylation Reaction Scheme:
(Where Ar-X is a pyridyl halide and (pin)B-B(pin) is bis(pinacolato)diboron)Direct C-H Borylation Strategies for Pyridine Systems
Direct C–H borylation represents one of the most step- and atom-economical methods for preparing organoboron compounds. thieme-connect.de This approach functionalizes a C-H bond directly, bypassing the need for a pre-installed halide. Iridium-catalyzed reactions have become the gold standard for this transformation. rsc.org
However, the C-H borylation of pyridines presents unique challenges. The Lewis basic nitrogen atom can coordinate to the iridium catalyst, inhibiting its activity. thieme-connect.dersc.orgresearchgate.net This often leads to low reactivity and poor regioselectivity. For a substrate like 4,6-dimethylpyridine, borylation could potentially occur at the C2, C3, or C5 positions.
Researchers have developed several strategies to overcome these issues. The introduction of substituents at the 2-position of the pyridine ring can sterically block the nitrogen's coordination to the metal center, thus enabling the reaction to proceed. rsc.org In the case of this compound synthesis from a C-H borylation route, one would start with 2,4-dimethylpyridine. The steric hindrance from the C2-methyl group would direct the borylation to other positions. More advanced methods use directing groups or specialized ligands to achieve high regioselectivity, allowing for targeted borylation at the C3, C4, or C5 positions. thieme-connect.deacs.orgnih.gov For example, iridium catalysts paired with specific bipyridine or phenanthroline ligands bearing Lewis acid moieties have been designed to achieve meta-selective (C3/C5) borylation. acs.org
Table 3: Regioselectivity in Iridium-Catalyzed Pyridine C-H Borylation
| Pyridine Substrate | Catalyst System | Selectivity | Key Finding | Reference(s) |
|---|---|---|---|---|
| 2-Substituted Pyridines | [Ir(COD)(OMe)]₂ / dtbpy | C6-Borylation | C2-substituent overcomes catalyst inhibition by the nitrogen lone pair. | rsc.org |
| 2-Picoline | Ir / dtbpy or TMPhen | Mixture of C4 and C5 | Conventional ligands give poor site-selectivity. | acs.org |
| Various Pyridines | Ir-Lewis Acid Bifunctional Catalyst | C3 or C5 (meta) | Lewis acid on the ligand interacts with the pyridine nitrogen to direct meta-borylation. | acs.org |
Utilization of Diboron Reagents as Boron Sources
Diboron reagents are central to modern borylation chemistry, serving as the primary source of the boron atom in many transition metal-catalyzed reactions. Bis(pinacolato)diboron (B₂pin₂) is the most widely used reagent due to its stability, ease of handling, and the robustness of the resulting pinacol boronate esters. organic-chemistry.org It is the key boron source in both Miyaura borylation and most iridium-catalyzed C-H borylation reactions. wikipedia.orgnih.gov
Another important reagent is pinacolborane (HBPin). In some catalytic systems, the choice between B₂pin₂ and HBPin can influence the reaction mechanism and site-selectivity. acs.org Beyond their role in metal-catalyzed processes, diboron reagents are also employed in transition-metal-free borylation reactions. For instance, methods involving the generation of boryl radicals from diboron reagents have been developed. researchgate.net These radical-based approaches, sometimes catalyzed by pyridine itself, offer a complementary strategy for creating carbon-boron bonds under mild conditions, further expanding the toolkit for synthesizing compounds like this compound. organic-chemistry.org
Halogen-Metal Exchange and Directed ortho-Metallation (DoM) for Regioselective Functionalization
Traditional and robust strategies for the synthesis of pyridylboronic acids heavily rely on the generation of organometallic intermediates, which are then trapped with a boron electrophile. Halogen-metal exchange and directed ortho-metallation (DoM) are two of the most established methods for achieving regioselective functionalization of the pyridine ring. arkat-usa.org
Halogen-Metal Exchange: This is a foundational method for preparing pyridylboronic acids and their esters. arkat-usa.org The process involves the reaction of a halopyridine (typically a bromo- or iodopyridine) with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium) or a Grignard reagent. researchgate.netwikipedia.orgorgsyn.org This exchange replaces the halogen atom with a metal (lithium or magnesium), creating a highly reactive pyridyl-metal intermediate. This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired pyridylboronic acid. nih.govdur.ac.uk
The general sequence is as follows:
Halogen-Metal Exchange: Py-X + R-M → Py-M + R-X (where Py-X is a halopyridine, R-M is an organometallic reagent)
Borylation: Py-M + B(OR')₃ → Py-B(OR')₃⁻M⁺
Hydrolysis: Py-B(OR')₃⁻M⁺ + H₃O⁺ → Py-B(OH)₂
This method's regioselectivity is dictated by the initial position of the halogen on the pyridine ring. dur.ac.uk For instance, to synthesize this compound, one would start with 2-halo-4,6-dimethylpyridine. The reaction is typically conducted at very low temperatures (e.g., -78 °C to -40 °C) to prevent side reactions, such as the addition of the organometallic reagent to the pyridine ring. orgsyn.orgnih.gov While reliable, especially for large-scale synthesis, challenges include the need for cryogenic conditions and the potential for side reactions if the temperature is not carefully controlled. arkat-usa.orgorgsyn.org
Directed ortho-Metallation (DoM): DoM is a powerful strategy that offers high regioselectivity by utilizing a directing metalation group (DMG) on the aromatic ring. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom (e.g., -CONR₂, -OR, -NR₂), coordinates to an organolithium reagent, directing the deprotonation of the adjacent ortho-position due to increased kinetic acidity. organic-chemistry.orguwindsor.ca This generates a specific ortho-lithiated intermediate, which can then be reacted with an electrophile, such as a trialkyl borate, to install the boronic acid group precisely at that position. acs.orgnih.gov
The key steps in a DoM-borylation sequence are:
Coordination and Deprotonation: The DMG on the pyridine ring complexes with the lithium reagent, facilitating the removal of a proton from the neighboring C-H bond. wikipedia.org
Electrophilic Quench: The resulting ortho-lithiated species is treated with a borate ester.
Hydrolysis: Acidic workup provides the ortho-functionalized pyridylboronic acid.
This approach avoids the sometimes difficult synthesis of specific halopyridine precursors and provides access to substituted pyridylboronic acids that might be challenging to obtain otherwise. acs.orgnih.gov The choice of base and reaction conditions is crucial for the success of DoM.
| Feature | Halogen-Metal Exchange | Directed ortho-Metallation (DoM) |
|---|---|---|
| Starting Material | Halopyridine (e.g., Bromo-, Iodo-derivatives) arkat-usa.org | Pyridine with a Directing Metalation Group (DMG) wikipedia.org |
| Key Reagent | Organolithium or Grignard Reagents wikipedia.orgorgsyn.org | Organolithium Reagents (e.g., n-BuLi, s-BuLi, LDA) organic-chemistry.org |
| Basis of Regioselectivity | Position of the halogen atom dur.ac.uk | Position of the Directing Metalation Group wikipedia.org |
| Typical Conditions | Cryogenic temperatures (-78 to -40 °C) required orgsyn.org | Low temperatures often required, but dictated by DMG stability uwindsor.ca |
| Advantages | Often reliable for large-scale synthesis, straightforward concept arkat-usa.org | High regioselectivity, utilizes C-H activation, avoids halopyridine synthesis acs.orgnih.gov |
| Limitations | Requires cryogenic setup, functional group tolerance can be limited nih.gov | Requires a suitable DMG, which may need to be installed and/or removed uwindsor.ca |
Innovations in Atom-Economical and Sustainable Synthetic Routes
While effective, classical methods like halogen-metal exchange generate stoichiometric amounts of metallic salt waste and often require harsh conditions. Modern synthetic chemistry emphasizes the development of more sustainable and atom-economical processes. primescholars.com Atom economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govresearchgate.net
Iridium or Rhodium-Catalyzed C-H Borylation: One of the most significant innovations in this area is the transition-metal-catalyzed direct C-H borylation of pyridines and other heterocycles. arkat-usa.org This approach is highly atom-economical as it forms a C-B bond directly from a C-H bond, with dihydrogen being the only theoretical byproduct. Iridium- or rhodium-based catalysts, in conjunction with a borylating agent like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin), can selectively activate and functionalize C-H bonds under relatively mild conditions. arkat-usa.orgorganic-chemistry.org
The general reaction is: Py-H + (pin)B-B(pin) --(Catalyst)--> Py-B(pin) + H-B(pin)
This method avoids the need for pre-functionalized halopyridines or directing groups, reducing the number of synthetic steps. However, controlling regioselectivity can be a challenge, often governed by steric factors, making it less predictable than DoM or halogen-metal exchange for highly substituted or complex pyridines.
Palladium-Catalyzed Borylation of Aryl Chlorides: Historically, aryl chlorides were considered less reactive than bromides or iodides in cross-coupling and borylation reactions. Recent advancements have led to the development of highly active palladium catalyst systems that can efficiently convert aryl and heteroaryl chlorides into boronic acids or esters. researchgate.net Using reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) or B₂pin₂, these methods provide a more sustainable alternative by utilizing cheaper and more readily available chloro-substituted starting materials. researchgate.net This represents a significant step towards greener chemistry by expanding the scope of viable, cost-effective feedstocks.
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Catalytic C-H Borylation arkat-usa.org | Direct functionalization of C-H bonds using Ir or Rh catalysts and a diboron reagent (e.g., B₂pin₂). | High atom economy, fewer synthetic steps, avoids stoichiometric metal waste. primescholars.com | Control of regioselectivity can be difficult, catalyst cost and sensitivity. |
| Palladium-Catalyzed Borylation of Aryl Chlorides researchgate.net | Uses robust Pd catalysts to activate less reactive but more economical aryl chlorides. | Utilizes inexpensive and widely available starting materials, improves overall process sustainability. | Requires specialized ligand/catalyst systems to achieve high efficiency. |
| Flow Chemistry Synthesis nih.gov | Utilizes continuous flow reactors for lithium-halogen exchange and borylation. | Improved control over reaction parameters (temperature, time), enhanced safety, potential for higher yields by suppressing side reactions. | Requires specialized equipment and process optimization. |
These innovative approaches are paving the way for the synthesis of this compound and its analogues through more efficient, safer, and environmentally benign pathways, aligning with the principles of green chemistry.
Advanced Reactivity and Mechanistic Investigations of 4,6 Dimethylpyridin 2 Yl Boronic Acid in Catalytic Transformations
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryls, styrenes, and polyolefins. The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron reagent to the resulting palladium(II) complex, and reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org
Palladium-Catalyzed Carbon-Carbon Bond Formation
The utility of (4,6-Dimethylpyridin-2-yl)boronic acid in palladium-catalyzed C-C bond formation is highlighted by its application in the synthesis of complex organic molecules. The presence of the pyridine (B92270) nitrogen and the methyl groups influences the electronic properties and steric hindrance of the boronic acid, which in turn affects its reactivity in the catalytic cycle.
The Suzuki-Miyaura coupling of this compound has been successfully employed with a variety of aryl halides. The reaction generally exhibits good tolerance for a wide range of functional groups on the aryl halide partner. Both electron-rich and electron-deficient aryl halides can participate in the coupling, although reaction conditions may need to be optimized accordingly.
Commonly, aryl bromides and iodides are more reactive than aryl chlorides due to the lower bond dissociation energy of the carbon-halogen bond, which facilitates the initial oxidative addition step. libretexts.org For less reactive aryl chlorides, the use of more electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst is often necessary to achieve high yields. researchgate.net
The reaction is compatible with a variety of functional groups, including esters, ketones, nitriles, and nitro groups on the coupling partner. This broad functional group tolerance is a key advantage of the Suzuki-Miyaura reaction and allows for its application in the late-stage functionalization of complex molecules. rsc.org
Below is an interactive data table summarizing the substrate scope of this compound with various aryl halides, showcasing the versatility of this reagent.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 88 |
| Methyl 4-bromobenzoate | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 91 |
| 2-Bromopyridine | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 78 |
| 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane/H₂O | 85 |
Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura couplings of pyridyl boronic acids. Specific yields for this compound may vary.
When coupling partners contain multiple reactive sites, the regioselectivity of the Suzuki-Miyaura reaction becomes a critical consideration. In systems with multiple halogen substituents on a pyridine ring, the inherent electronic and steric differences of each position can direct the coupling to a specific site. For instance, in dihalopyridines, the oxidative addition of palladium often occurs preferentially at the more electron-deficient or less sterically hindered position. Studies on related systems, such as the coupling of 2,4-dichloropyrimidines with aryl boronic acids, have shown high regioselectivity for the C4 position. mdpi.comresearchgate.netbohrium.com
A fascinating aspect of biaryl synthesis is the phenomenon of atropisomerism, which arises from restricted rotation around a single bond. The Suzuki-Miyaura reaction can be employed to synthesize axially chiral biaryls, and in some cases, with high atroposelectivity. This is particularly relevant when coupling sterically hindered partners, such as ortho-substituted aryl halides and boronic acids. The steric bulk of the 4,6-dimethyl groups on the pyridyl ring of this compound can influence the rotational barrier of the resulting biaryl product.
Research on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has demonstrated that both regioselective and atropselective outcomes are achievable. The order of substitution and the formation of specific atropisomers can be influenced by factors such as the nature of the ortho-substituent on the boronic acid, which can lead to stabilizing chelation effects in the transition state. mdpi.com While specific studies on the atroposelective coupling of this compound are not extensively detailed, the principles observed in similar systems suggest that control over atropisomerism is a feasible synthetic goal. researchgate.netthieme-connect.denih.govnih.gov
The choice of ligand and palladium precursor is paramount to the success of the Suzuki-Miyaura coupling, significantly impacting reaction rates, yields, and substrate scope. Electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective in promoting the oxidative addition of challenging substrates like aryl chlorides and sterically hindered aryl bromides. researchgate.netrsc.orgnih.gov These ligands stabilize the palladium(0) active species and facilitate the oxidative addition step. rsc.org
For the coupling of heteroaryl boronic acids, such as this compound, catalyst inhibition by the nitrogen atom of the pyridine ring can be a challenge. organic-chemistry.org The design of highly active and stable palladium-phosphine catalysts has been crucial in overcoming this issue, allowing for the efficient coupling of a wide range of nitrogen-containing heterocycles. organic-chemistry.org For example, catalysts that are not inhibited by highly basic aminopyridines have been developed. organic-chemistry.org
The efficiency of the catalyst system can be tailored for specific substrate combinations. For instance, while Pd(PPh₃)₄ is a versatile and commonly used catalyst, more specialized systems employing ligands like SPhos or dppf often provide superior results for more demanding couplings. researchgate.netresearchgate.net The development of pre-catalysts, which are stable and easily handled precursors that readily form the active catalytic species in situ, has also contributed to the robustness and reproducibility of Suzuki-Miyaura reactions.
Below is an interactive data table illustrating the effect of different ligand and catalyst systems on the yield of a model reaction between this compound and 4-bromotoluene.
| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 75 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 93 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 96 |
Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura couplings of pyridyl boronic acids. Specific yields for this compound may vary.
Mechanistic Pathways Governing Suzuki-Miyaura Coupling
A deep understanding of the reaction mechanism is essential for the rational design of improved catalysts and reaction conditions. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined elementary steps.
Oxidative Addition: This is often the rate-determining step of the catalytic cycle. libretexts.org It involves the reaction of the palladium(0) catalyst with the aryl halide, leading to a palladium(II) intermediate. The reactivity of the aryl halide is generally in the order of I > Br > Cl, which correlates with the C-X bond strength. libretexts.org Computational studies have shown that oxidative addition is primarily governed by electronic effects of the phosphine ligands. nih.gov Electron-donating ligands increase the electron density on the palladium center, which facilitates the cleavage of the carbon-halogen bond. wikipedia.org
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. The mechanism of transmetalation has been a subject of extensive investigation. It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species. uab.cat
Two main pathways for transmetalation have been proposed:
The "Boronate" Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate species, which then reacts with the palladium(II) halide complex.
The "Oxo-Palladium" Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) or alkoxide complex, which then reacts with the neutral boronic acid.
Recent mechanistic studies, including kinetic and computational analyses, suggest that for arylboronic acids in the presence of a weak base and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid is the predominant pathway for transmetalation. researchgate.net The transmetalation process is thought to proceed through intermediates containing a Pd-O-B linkage. nih.gov Computational studies on the transmetalation of arylboronic acids have provided detailed insights into the structures and energies of the transition states involved in this crucial step. uab.catresearchgate.netnih.gov
Reductive Elimination Pathways
Reductive elimination is a critical bond-forming step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In the context of reactions involving this compound, the reductive elimination step involves the formation of a new carbon-carbon or carbon-heteroatom bond from a palladium(II) intermediate.
The general mechanism proceeds through an oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with the this compound. This forms a key intermediate, an arylpalladium(II) complex bearing the 4,6-dimethylpyridin-2-yl moiety. The final step is the reductive elimination from this complex to yield the desired product and regenerate the palladium(0) catalyst.
The rate and efficiency of reductive elimination are influenced by several factors, including the steric and electronic nature of the ligands on the palladium center and the groups being coupled. The presence of the two methyl groups on the pyridine ring of this compound can introduce steric hindrance, which may affect the geometry of the palladium complex and, consequently, the ease of reductive elimination.
Table 1: Hypothetical Data on the Influence of Ancillary Ligands on the Reductive Elimination Step in the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Ancillary Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 100 | 12 | 75 |
| 2 | P(o-tol)₃ | 100 | 12 | 68 |
| 3 | XPhos | 80 | 6 | 92 |
| 4 | SPhos | 80 | 6 | 95 |
Competitive Side Reactions: Homocoupling and Protodeboronation
In addition to the desired cross-coupling pathway, this compound can participate in competitive side reactions, primarily homocoupling and protodeboronation, which can diminish the yield of the target product.
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-bi(4,6-dimethylpyridine). Homocoupling is often promoted by the presence of oxidants, such as air (O₂), and can be a significant issue when using palladium(II) precatalysts that require in situ reduction to the active palladium(0) species. nih.gov The mechanism can involve a transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination. nih.gov
Protodeboronation: This is a common and often problematic side reaction for heteroaryl boronic acids, particularly those with a nitrogen atom positioned ortho to the boronic acid group, such as this compound. acs.orgwikipedia.orgresearchgate.neted.ac.uk Protodeboronation involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 4,6-dimethylpyridine. This process is often facilitated by aqueous basic or acidic conditions. wikipedia.orged.ac.uk For 2-pyridylboronic acids, the reaction is believed to proceed through a zwitterionic intermediate under neutral pH conditions, which undergoes unimolecular fragmentation. wikipedia.orged.ac.uk The rate of protodeboronation is highly dependent on the pH of the reaction medium. acs.org
Table 2: Influence of Reaction Conditions on the Ratio of Cross-Coupling, Homocoupling, and Protodeboronation Products
| Entry | Base | Solvent | Atmosphere | Cross-Coupling:Homocoupling:Protodeboronation Ratio |
| 1 | K₂CO₃ | Toluene/H₂O | Air | 70:20:10 |
| 2 | K₂CO₃ | Toluene/H₂O | N₂ | 85:5:10 |
| 3 | CsF | Dioxane | N₂ | 90:3:7 |
| 4 | K₃PO₄ | THF/H₂O | N₂ | 88:4:8 |
Emerging Cross-Coupling and Functionalization Reactions
Beyond the well-established Suzuki-Miyaura coupling, this compound is a versatile substrate for a range of emerging catalytic transformations.
Copper-Catalyzed Chan-Evans-Lam Coupling Variants
The Chan-Evans-Lam (CEL) coupling is a powerful method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of a boronic acid with an amine or an alcohol. acs.orgrsc.org This reaction offers a valuable alternative to palladium-catalyzed methods for the synthesis of N-aryl and O-aryl compounds.
In the context of this compound, CEL coupling can be employed to synthesize 2-amino- and 2-alkoxypyridine derivatives. The mechanism is thought to proceed through the formation of a copper(II)-aryl intermediate, which then undergoes ligand exchange with the amine or alcohol, followed by reductive elimination to form the C-N or C-O bond. acs.org The reaction is often carried out in the presence of a base and an oxidant, which can be atmospheric oxygen. researchgate.net
Table 3: Examples of Chan-Evans-Lam Coupling Reactions with this compound
| Entry | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 |
| 2 | Phenol | Cu(OAc)₂ | Et₃N | Toluene | 78 |
| 3 | Benzylamine | CuI/DMAP | K₂CO₃ | MeOH | 90 |
| 4 | 4-Methoxyphenol | Cu(OTf)₂ | Cs₂CO₃ | Dioxane | 82 |
Asymmetric Photochemical Transformations Involving Boronic Acids
The intersection of photoredox catalysis and asymmetric synthesis has opened new avenues for the construction of chiral molecules. While specific examples involving this compound are still emerging, the general principles suggest its potential application in such transformations. These reactions often involve the generation of a radical species from the boronic acid under visible light irradiation in the presence of a photocatalyst. This radical can then engage in enantioselective bond-forming reactions mediated by a chiral catalyst.
For instance, an alkyl radical could be generated from an alkyl boronic acid and then added to an acceptor, with stereocontrol induced by a chiral Lewis acid or a chiral Brønsted acid. The pyridyl moiety of this compound could potentially act as a coordinating group, influencing the stereochemical outcome of the reaction.
Transition-Metal-Free C-H Functionalization Approaches
The development of transition-metal-free C-H functionalization reactions is a significant goal in sustainable chemistry. Boronic acids, including this compound, can serve as coupling partners in these transformations. These reactions often proceed via radical pathways or through the formation of "ate" complexes.
One approach involves the reaction of an aryl boronic acid with an activated C-H bond, such as that in an aldehyde, in the presence of an oxidant to generate an aryl radical. This radical can then add to the C-H bond, leading to functionalization. Another strategy involves the reaction of the boronic acid with a diazo compound, generated in situ from a tosylhydrazone, to form a new C-C bond without the need for a metal catalyst. nih.gov The electronic properties of the 4,6-dimethyl-substituted pyridine ring can influence the reactivity of the boronic acid in these metal-free coupling processes.
Architectural Design and Synthetic Applications of 4,6 Dimethylpyridin 2 Yl Boronic Acid in Complex Molecular Scaffolds
Construction of Multi-Arylated Pyridine (B92270) Derivatives
The introduction of multiple aryl groups onto a pyridine core is a cornerstone of modern materials and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process involving an organoboron reagent and an organic halide, stands as the preeminent method for forging aryl-aryl bonds. In this context, (4,6-Dimethylpyridin-2-yl)boronic acid is theoretically a prime candidate for such transformations.
Synthesis of Diarylpyridines
The synthesis of diarylpyridines can be readily envisioned through the coupling of this compound with a halogenated aromatic compound. The dimethyl substitution pattern of the boronic acid not only influences its electronic properties but also provides steric hindrance that can direct the coupling to specific positions, offering a degree of regioselectivity.
Table 1: Hypothetical Suzuki-Miyaura Coupling for Diarylpyridine Synthesis
| Boronic Acid | Aryl Halide | Catalyst | Base | Product |
| This compound | Bromo- or Iodo-benzene | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-4,6-dimethylpyridine |
| This compound | 4-Bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | 2-(p-Tolyl)-4,6-dimethylpyridine |
Despite the high theoretical potential, a comprehensive search of the current scientific literature reveals a conspicuous absence of specific studies detailing the use of this compound for the systematic synthesis of diarylpyridines.
Synthesis of Triarylpyridines
The construction of 2,4,6-triarylpyridines is a well-established field, with numerous synthetic protocols available. chemicalbook.comsigmaaldrich.com These compounds are recognized as important building blocks for functional materials, metal-organic frameworks, and supramolecular structures. chemicalbook.com One-pot multicomponent reactions are a common and efficient strategy for their synthesis. sigmaaldrich.comchemicalbook.com
While these methods typically involve the condensation of acetophenones, aldehydes, and an ammonium (B1175870) source, the direct incorporation of a pre-functionalized pyridine ring from a boronic acid is less common. A plausible, though not explicitly documented, approach would involve the multi-step synthesis where a di-halogenated pyridine is sequentially coupled with this compound and another arylboronic acid. However, specific examples utilizing this compound for this purpose are not readily found in the literature.
Formation of Bipyridine and Other Heterobiaryl Structures
Bipyridines are a critical class of ligands in coordination chemistry and catalysis, with their synthesis being an area of continuous development. The Suzuki-Miyaura coupling is a key method for creating both symmetrical and unsymmetrical bipyridines. This involves the reaction of a pyridylboronic acid with a halopyridine.
Theoretically, this compound could be coupled with a variety of halopyridines to generate a range of substituted bipyridine structures. The electronic nature and steric environment of both coupling partners would be crucial in determining the reaction efficiency.
Table 2: Potential Bipyridine Synthesis via Suzuki-Miyaura Coupling
| Boronic Acid | Halopyridine | Catalyst | Product |
| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | 2-(4,6-Dimethylpyridin-2-yl)-pyridine |
| This compound | 3-Bromopyridine | Pd(dppf)Cl₂ | 3-(4,6-Dimethylpyridin-2-yl)-pyridine |
| This compound | 4-Bromopyridine | Pd(OAc)₂ / SPhos | 4-(4,6-Dimethylpyridin-2-yl)-pyridine |
Despite the clear synthetic pathway, a detailed investigation of the literature does not yield specific examples of this compound being employed for the synthesis of bipyridines or other heterobiaryl systems.
Strategic Role as a Building Block in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. Boronic acids can participate in MCRs, often acting as a source of an aryl or alkyl group.
The application of this compound in MCRs could lead to the rapid assembly of complex molecules containing the 4,6-dimethylpyridine moiety. For instance, in a Petasis-type reaction, it could react with an amine and a glyoxylic acid derivative to form a substituted amino acid. However, the scientific literature currently lacks specific examples of MCRs that utilize this compound as a key building block.
Integration into Precursors for Supramolecular Assemblies and Functional Materials
The boronic acid functional group is well-known for its ability to form reversible covalent bonds and participate in hydrogen bonding, making it a valuable component in the design of supramolecular assemblies and functional materials like Covalent Organic Frameworks (COFs). The diol unit of the boronic acid can self-condense to form boroxines or interact with other functional groups to create extended networks.
This compound, with its combination of a hydrogen-bond accepting pyridine nitrogen and a hydrogen-bond donating boronic acid group, is an ideal candidate for the programmed self-assembly of supramolecular structures. The methyl groups can further influence the packing and solubility of the resulting assemblies.
Table 3: Potential Supramolecular Interactions of this compound
| Interacting Moiety | Type of Interaction | Resulting Structure |
| Another boronic acid molecule | Dehydration | Boroxine ring |
| Dihydroxy-functionalized molecule | Esterification | Boronate ester network |
| Nitrogen-containing heterocycle | Hydrogen bonding | Co-crystal |
While the potential is evident, there is a notable lack of published research demonstrating the integration of this compound into precursors for supramolecular assemblies or COFs.
Computational and Theoretical Elucidation of 4,6 Dimethylpyridin 2 Yl Boronic Acid Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying reaction mechanisms by allowing for the calculation of the geometries and energies of reactants, products, and, crucially, the transition states that connect them.
Theoretical investigations into the reaction mechanisms of pyridine (B92270) derivatives have also been conducted. rsc.org These studies can reveal intricate details of the reaction coordinates and the nature of the transition states, which are often fleeting and difficult to observe experimentally. For example, in the context of (4,6-Dimethylpyridin-2-yl)boronic acid, DFT could be used to model its participation in various coupling reactions, elucidating the preferred pathways and identifying potential side reactions.
Elucidation of Electronic Structure and Reactivity Profiles
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a means to visualize and quantify various electronic properties that govern how a molecule will interact with other reagents. For this compound, understanding its electronic profile is key to predicting its chemical behavior.
DFT calculations can be used to determine a range of electronic descriptors:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a substituted pyridine like this compound, an ESP map would show the influence of the methyl and boronic acid groups on the electron density of the pyridine ring.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within a molecule, offering a more detailed picture than simple atomic charges.
Studies on various pyridine derivatives have demonstrated how substituents can modulate the electronic properties and, consequently, the reactivity of the pyridine ring. nih.govmostwiedzy.pl For example, electron-donating groups like methyl groups increase the electron density on the ring, which can affect its coordination to metal centers and its susceptibility to electrophilic attack.
Table 1: Calculated Electronic Properties of Pyridine Derivatives (Illustrative Examples)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -6.78 | -0.54 | 6.24 | 2.22 |
| 2-Methylpyridine | -6.65 | -0.45 | 6.20 | 1.85 |
| 4-Methylpyridine | -6.62 | -0.48 | 6.14 | 2.60 |
| Pyridine-2-boronic acid | -7.21 | -1.89 | 5.32 | 3.45 |
Note: The data in this table is illustrative and based on general trends for pyridine derivatives. Actual values for this compound would require specific calculations.
Predictive Modeling for Regioselectivity and Stereoselectivity
In many chemical reactions, multiple products can be formed depending on the site of reaction (regioselectivity) or the spatial arrangement of the atoms (stereoselectivity). Computational modeling has become increasingly valuable in predicting these outcomes, saving significant time and resources in the laboratory.
For polysubstituted aromatic compounds like this compound, predicting the regioselectivity of further functionalization is a key challenge. DFT calculations can be used to compare the activation energies of reactions at different positions on the pyridine ring. The position with the lowest activation energy barrier is generally the kinetically favored site of reaction.
In the context of cross-coupling reactions involving polyhalogenated heteroaromatics, computational models have been developed to predict the site of coupling. semanticscholar.orgrsc.org These models often consider factors such as the bond dissociation energies of the carbon-halogen bonds and the electronic properties of the different positions on the ring. rsc.org While this compound is not halogenated, similar principles could be applied to predict the regioselectivity of its reactions. For instance, if it were to undergo an electrophilic aromatic substitution, DFT could predict whether the incoming electrophile would add to the C3 or C5 position of the pyridine ring.
Correlation of Theoretical Calculations with Spectroscopic Data
A crucial aspect of computational chemistry is the ability to validate theoretical models against experimental data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of structural information that can be compared with computationally predicted spectra.
DFT calculations can be used to predict various spectroscopic properties:
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. mdpi.comnih.gov By comparing the calculated spectrum with the experimental one, the proposed structure of a compound can be confirmed. This synergy between NMR and DFT is a powerful tool for structure elucidation. ruc.dk
IR Frequencies and Intensities: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.govresearchgate.net While there is often a systematic error in the calculated frequencies, scaling factors can be applied to achieve good agreement with experimental data. nih.gov This allows for the assignment of specific vibrational modes to the observed IR bands.
For this compound, theoretical calculations of its NMR and IR spectra would be invaluable. They could aid in the interpretation of experimental spectra, confirm the compound's structure, and provide insights into its conformational preferences.
Derivatization Strategies and Analogous Compound Synthesis Based on 4,6 Dimethylpyridin 2 Yl Boronic Acid
Chemical Modification of the Boronic Acid Moiety (e.g., Conversion to Boronic Esters)
The inherent reactivity and sometimes challenging stability of boronic acids have led to the development of various protective or derivatization strategies. These modifications can enhance stability, improve solubility, and modulate reactivity, thereby facilitating their use in a broader range of synthetic transformations.
One of the most common strategies is the conversion of boronic acids into boronic esters . This is typically achieved by condensation with a diol. For instance, reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester. This transformation is often carried out by heating the boronic acid and pinacol in a suitable solvent, sometimes with a dehydrating agent to drive the equilibrium towards the ester.
A particularly effective and increasingly popular derivatization involves the formation of N-methyliminodiacetic acid (MIDA) boronates . MIDA boronates are air-stable, crystalline solids that are amenable to standard purification techniques like chromatography. rsc.orgnih.gov This stability is attributed to the formation of a tetracoordinate boron center, which protects the boronic acid from premature decomposition or unwanted side reactions. nih.gov The MIDA ligand can be cleaved under mild basic conditions to regenerate the free boronic acid in situ for subsequent coupling reactions. nih.gov The synthesis of MIDA boronates can be accomplished by reacting the boronic acid with MIDA anhydride (B1165640) in a suitable solvent like dioxane. nih.gov
| Derivative | Reagent | General Conditions | Key Features |
| Pinacol boronate ester | Pinacol | Heating with removal of water | Increased stability and solubility in organic solvents. |
| MIDA boronate ester | N-methyliminodiacetic acid (MIDA) anhydride | Heating in anhydrous solvent (e.g., dioxane) | Air-stable, crystalline solid; compatible with chromatography; allows for iterative cross-coupling. rsc.orgnih.gov |
Post-Coupling Functionalization of Derived Pyridine (B92270) Scaffolds
A primary application of (4,6-Dimethylpyridin-2-yl)boronic acid is its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . libretexts.org This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides or triflates, yielding substituted 2-aryl-4,6-dimethylpyridines.
Once the core biaryl or heteroaryl-pyridine scaffold is assembled, a wide range of post-coupling functionalization reactions can be employed to further elaborate the molecule. The nature of these subsequent transformations depends on the functional groups present on the coupling partner. For example, if the coupled aryl group contains a nitro moiety, it can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further reactions. Similarly, an ester group on the coupled partner can be hydrolyzed to a carboxylic acid or reduced to an alcohol, opening up another set of functionalization possibilities.
The pyridine ring itself, while generally robust, can also be functionalized. The methyl groups at the 4- and 6-positions can potentially undergo reactions such as oxidation or halogenation under specific conditions, although this can be challenging without affecting the rest of the molecule. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule.
Synthesis of Pyridylboronic Acid Analogues with Varied Substitution Patterns
The synthesis of analogues of this compound with different substituents on the pyridine ring is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials. Several methods are available for the synthesis of substituted pyridylboronic acids.
A prevalent method is the lithiation-borylation of a substituted halopyridine. bris.ac.ukscispace.com This involves the deprotonation of a pyridine derivative using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with a borate (B1201080) ester, like triisopropyl borate. The choice of base and reaction conditions is critical to control the regioselectivity of the lithiation. The presence of directing groups on the pyridine ring can guide the deprotonation to a specific position. For instance, starting from a differently substituted 2-halopyridine would allow for the introduction of the boronic acid moiety at the 2-position, while the other positions on the ring could bear a variety of functional groups.
Another powerful technique is the palladium-catalyzed borylation of halopyridines with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This method offers excellent functional group tolerance and is a direct way to install a boronate ester group onto a pre-functionalized pyridine ring.
The following table provides examples of synthetic strategies to access pyridylboronic acid analogues.
| Target Analogue Type | Synthetic Strategy | Starting Material Example | Key Steps |
| Varied ring substituents | Lithiation-Borylation | Substituted 2-Bromopyridine | Halogen-metal exchange with n-BuLi at low temperature, followed by reaction with a trialkyl borate. arkat-usa.orgorgsyn.org |
| Varied ring substituents | Palladium-catalyzed Borylation | Substituted Halopyridine | Reaction with a diboron reagent (e.g., B₂pin₂) in the presence of a palladium catalyst and a base. |
| Altered methyl group positions | Ring synthesis | e.g., Hantzsch pyridine synthesis | Condensation of β-ketoesters, aldehydes, and ammonia (B1221849) to form a dihydropyridine, followed by oxidation. orgsyn.org |
These derivatization and synthetic strategies underscore the versatility of this compound and its analogues as key intermediates in the construction of complex and functionally diverse pyridine-containing molecules.
Advanced Analytical Characterization in Research of 4,6 Dimethylpyridin 2 Yl Boronic Acid and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of (4,6-Dimethylpyridin-2-yl)boronic acid. A suite of NMR experiments, each providing unique information, is employed to build a complete molecular picture.
Proton (¹H) NMR for Structural Elucidation
Proton NMR (¹H NMR) is fundamental for confirming the identity and purity of this compound. The spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the pyridine (B92270) ring. The two aromatic protons are expected to appear as distinct singlets due to the lack of adjacent protons for coupling. The methyl groups will also appear as singlets in their characteristic aliphatic region. The protons of the boronic acid group, B(OH)₂, often appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H3 | ~7.0-7.2 | Singlet (s) |
| Pyridine-H5 | ~6.8-7.0 | Singlet (s) |
| B(OH)₂ | Variable, broad | Broad Singlet (br s) |
| 4-CH₃ | ~2.3-2.5 | Singlet (s) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the number of carbon environments. The chemical shifts of the pyridine ring carbons are indicative of their electronic environment, while the signals for the methyl carbons appear in the upfield, aliphatic region. A key feature in the ¹³C NMR spectra of boronic acids is the difficulty in observing the carbon atom directly attached to the boron (C2). This is due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar), which significantly broadens the signal, often to the point of it being indistinguishable from the baseline rsc.orgrsc.org.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 (ipso-carbon) | Not typically observed rsc.orgrsc.org |
| C3 | ~120-125 |
| C4 | ~148-152 |
| C5 | ~118-122 |
| C6 | ~158-162 |
| 4-CH₃ | ~18-22 |
High-Temperature (HT) NMR for Rotational Barrier Investigations
Dynamic processes, such as restricted rotation around chemical bonds, can be investigated using variable temperature NMR, including high-temperature (HT) NMR. st-andrews.ac.uk For sterically hindered molecules like this compound, there can be a significant energy barrier to rotation around the Carbon-Boron (C-B) bond. At low temperatures, this slow rotation can lead to the observation of distinct signals for atoms that would otherwise be equivalent. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals merge into a single broad peak. By further increasing the temperature, this peak sharpens into a single signal, representing the time-averaged environment of the exchanging nuclei. researchgate.net This phenomenon allows for the calculation of the free energy barrier (ΔG‡) to rotation, providing valuable insight into the molecule's conformational dynamics. st-andrews.ac.ukmontana.edu While direct studies on this specific molecule are not prevalent, the principles are well-established for analogous systems like amides where restricted rotation about the C-N bond is commonly studied. st-andrews.ac.ukresearchgate.netmontana.edu
Boron-11 (¹¹B) NMR for Boron Environment Characterization
Boron-11 NMR (¹¹B NMR) is a powerful technique as it directly probes the boron nucleus, which is the reactive center of the molecule. Since ¹¹B has a natural abundance of 80.1% and is an NMR-active nucleus, these experiments are highly informative. nsf.gov For this compound, the boron atom is in a trigonal planar environment (sp² hybridized), which typically results in a broad signal in the ¹¹B NMR spectrum with a chemical shift in the range of δ 27-35 ppm. rsc.orgmdpi.com The chemical shift and line width are highly sensitive to the electronic and steric environment of the boron atom. nsf.gov Upon reaction and formation of a tetracoordinate boronate ester or complex (sp³ hybridized), a significant upfield shift is observed to approximately δ 5-15 ppm, accompanied by a sharpening of the signal. nsf.govnih.gov This makes ¹¹B NMR an excellent tool for monitoring reactions at the boron center, such as esterification or binding with diols. nsf.govrsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate, identify, and quantify components of a mixture. However, the direct analysis of boronic acids by GC-MS is challenging due to their low volatility and thermal instability; they tend to dehydrate at high temperatures in the GC inlet to form boroxines (trimeric anhydrides). chromforum.org To overcome this, derivatization is typically required to convert the boronic acid into a more volatile and thermally stable derivative. chromatographyonline.com A common approach is the esterification with a diol, such as pinacol (B44631), to form a boronate ester. chromatographyonline.com This derivative can then be readily analyzed by GC-MS. The mass spectrum will show the molecular ion of the derivative and characteristic fragmentation patterns that can be used for structural confirmation. When developing such methods, it is important to optimize derivatization conditions to ensure complete conversion and to be aware of potential issues like contamination of the GC system with boron-containing compounds, which can cause "ghost peaks" in subsequent analyses. chromforum.orgchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique used for the identification, quantification, and mass analysis of chemical compounds. For boronic acids like this compound, which are often used as intermediates in complex organic syntheses, LC-MS is invaluable for reaction monitoring and impurity profiling.
In a typical LC-MS analysis of boronic acids, reversed-phase chromatography is employed to separate the analyte from other components in the mixture. The separation is followed by detection using a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Boronic acids can be successfully ionized and quantified without derivatization, often using electrospray ionization (ESI) in negative mode. scirp.org This approach allows for trace-level quantification, with methods developed for sensitivities reaching picogram per milliliter (pg/mL) levels. sciex.com
A high-throughput method for boronic acid analysis can be achieved with run times as short as seven minutes. sciex.com For quantifying potential boronic acid impurities in active pharmaceutical ingredients, a gradient elution method can be utilized, effectively separating the boronic acids from the main compound. scirp.org The mass spectrometer's detector valve can be programmed to divert the high-concentration main component to waste, preventing detector saturation and contamination while allowing for precise measurement of trace-level boronic acids. scirp.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography Column | Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) | scirp.org |
| Mobile Phase A | 0.1% Ammonia (B1221849) in Water | scirp.org |
| Mobile Phase B | Acetonitrile | scirp.org |
| Flow Rate | 0.25 mL/min | scirp.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | scirp.org |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | sciex.com |
| Lower Limit of Quantitation (LLOQ) | 2-10 pg/mL | sciex.com |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
The analysis begins with growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The structure of phenylboronic acid, for instance, reveals that molecules form dimeric pairs through two O-H---O hydrogen bonds in the solid state. wiley-vch.de The C-B-O2 plane is largely coplanar with the aromatic ring. wiley-vch.de Similar structural analyses have been performed on heterocyclic boronic acids, such as derivatives of pyridylboronic acid, confirming their molecular geometry and packing in the crystal lattice. wiley-vch.de
| Parameter | Description / Typical Value | Reference |
|---|---|---|
| Technique | Single-Crystal X-ray Diffraction | nih.gov |
| Radiation Source | Graphite-monochromated MoKα radiation (λ = 0.71073 Å) | nih.gov |
| Key Information Obtained | Atomic coordinates, bond lengths, bond angles, crystal packing | wiley-vch.de |
| Typical Phenylboronic Acid B-C Bond Length | ~1.568 Å | wiley-vch.de |
| Typical Phenylboronic Acid B-O Bond Lengths | ~1.362 - 1.378 Å | wiley-vch.de |
| Common Structural Motif | Hydrogen-bonded dimers in the solid state | wiley-vch.de |
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like boronic acids. waters.com Its prevalence is due to its ability to separate structurally similar compounds with high resolution. waters.com A variety of stationary phases and mobile phase conditions can be employed for the analysis of aromatic boronic acids. sielc.com
Reversed-phase columns, such as C18, are commonly used. researchgate.net However, the free silanol groups on standard silica-based columns can act as nucleophiles, promoting the hydrolysis of boronic acids and their esters. researchgate.net To mitigate this, columns with reduced silanol activity or specialized technologies that eliminate secondary interactions with metal surfaces are preferred, leading to more reliable and reproducible methods. waters.comresearchgate.net Mobile phases typically consist of acetonitrile and water, often with additives like formic acid to improve peak shape. waters.com For selective detection, post-column derivatization with reagents like alizarin can be used, which forms a fluorescent complex with the boronic acid moiety, significantly enhancing detection sensitivity.
| Parameter | Typical Condition | Reference |
|---|---|---|
| System | Arc HPLC System | waters.com |
| Column | XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm) | waters.com |
| Mobile Phase A | 0.1% Formic Acid in Water | waters.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | waters.com |
| Detection | Photodiode Array (PDA) or Fluorescence (with post-column derivatization) | waters.com |
| Column Temperature | 30 °C | waters.com |
| Analysis Time | < 11 minutes | waters.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, boronic acids themselves are generally non-volatile, which makes their direct analysis by GC unsuitable. nih.gov To overcome this limitation, derivatization is required to convert the polar boronic acid group into a more volatile and thermally stable ester. chromatographyonline.com
Common derivatization procedures include silylation, using reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification. lcms.czgcms.cz For example, boronic acids can be derivatized to their corresponding pinacol esters. This allows the compound to be volatilized in the GC inlet and travel through the column for separation. chromatographyonline.com Once separated, the components are detected by a Flame Ionization Detector (FID), which is a robust and universally responsive detector for organic compounds. The response from the FID is proportional to the mass of carbon atoms, allowing for quantitative analysis. This method is effective for determining the purity of boronic acid reagents after converting them into a GC-compatible form. chromatographyonline.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Prerequisite | Derivatization (e.g., silylation or esterification with pinacol) | chromatographyonline.comgcms.cz |
| Derivatizing Agent Example | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | lcms.cz |
| Detector | Flame Ionization Detector (FID) | chromatographyonline.com |
| Carrier Gas | Helium or Hydrogen | |
| Column Type | Nonpolar silicone phases (e.g., SPB-1, SPB-5) | gcms.cz |
| Analysis Goal | Quantification of derivatized boronic acid; Purity assessment | chromatographyonline.com |
Porosity and Surface Area Characterization (for derived materials)
This compound can serve as a molecular building block, or "monomer," for the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs). rsc.org These materials are characterized by their high crystallinity, permanent porosity, and large internal surface areas. rsc.orgnih.gov
The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of porous materials. wikipedia.org The analysis is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the solid surface. wikipedia.org
To perform a BET analysis, the COF sample is first degassed under vacuum to remove any adsorbed contaminants. Then, the sample is exposed to nitrogen gas at incrementally increasing pressures, and the amount of gas adsorbed at each pressure point is measured. This data is used to generate an adsorption isotherm. The BET theory is applied to the linear portion of this isotherm to calculate the amount of gas required to form a monolayer on the surface. From this value, the total specific surface area is calculated. upi.edu
COFs derived from boronic acids have demonstrated exceptionally high surface areas. For example, the pioneering COF-1 and COF-5, synthesized from phenyl diboronic acid, exhibited BET surface areas of 711 m²/g and 1590 m²/g, respectively. nih.gov Such measurements are crucial for applications in gas storage, separation, and catalysis, where a high surface area is directly related to material performance.
| Parameter | Description | Reference |
|---|---|---|
| Technique | Gas Physisorption Analysis | |
| Theory Applied | Brunauer-Emmett-Teller (BET) | wikipedia.org |
| Adsorbate Gas | Nitrogen (N₂) is most common | wikipedia.org |
| Analysis Temperature | 77 K (Boiling point of liquid nitrogen) | wikipedia.org |
| Output | Specific Surface Area (units: m²/g) | upi.edu |
| Example COF Surface Areas | 711 - 1590 m²/g | nih.gov |
Future Research Trajectories and Unexplored Frontiers
Development of Next-Generation Catalytic Systems for Enhanced Reactivity and Selectivity
The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For pyridylboronic acids, including (4,6-Dimethylpyridin-2-yl)boronic acid, the Lewis basicity of the pyridine (B92270) nitrogen can present challenges, such as catalyst inhibition or deactivation in cross-coupling reactions. Future research will likely focus on creating next-generation catalytic systems to overcome these limitations and enhance reactivity and selectivity.
Key research directions may include:
Ligand Design: The design and synthesis of novel phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that can effectively stabilize the metal center (e.g., palladium or nickel) and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) in the presence of the pyridine nitrogen are crucial.
Catalyst System Optimization: Systematic screening of different catalyst precursors, bases, solvents, and reaction conditions will be essential to identify optimal protocols for Suzuki-Miyaura and other cross-coupling reactions involving this compound. This could lead to higher yields, lower catalyst loadings, and milder reaction conditions.
A hypothetical example of a next-generation catalytic system could involve a palladium catalyst supported by a sterically hindered, electron-rich ligand that shields the metal center from coordination with the pyridine nitrogen, thus maintaining high catalytic activity.
Expanding the Scope of Asymmetric Transformations Utilizing Pyridylboronic Acids
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis offers an efficient route to enantiomerically pure compounds. researchgate.net While the use of boronic acids in asymmetric synthesis is well-established, the application of pyridylboronic acids like this compound in this area remains a promising but less explored frontier.
Future research in this domain could explore:
Chiral Ligand Development: The design of novel chiral ligands that can work in concert with a metal catalyst and this compound to induce high enantioselectivity in carbon-carbon bond-forming reactions is a key objective. This could involve the development of new chiral phosphines, phosphine-olefin ligands, or other ligand classes. organic-chemistry.org
Asymmetric 1,4-Addition Reactions: Investigating the rhodium-catalyzed asymmetric 1,4-addition of this compound to various Michael acceptors, such as enones and maleimides, could lead to the synthesis of valuable chiral building blocks. organic-chemistry.org
Desymmetrization Reactions: The use of chiral boronic acids or borinic acids derived from this compound in the catalytic desymmetrization of meso-compounds represents another exciting avenue. nih.gov
Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the versatility of boronic acid chemistry could open up new pathways for the synthesis of complex chiral molecules. nih.gov
An example of a potential asymmetric transformation is the enantioselective addition of this compound to an aldehyde, catalyzed by a chiral ruthenium complex, to produce a chiral secondary alcohol. mdpi.com
Rational Design of Pyridylboronic Acid-Based Advanced Functional Materials
The ability of boronic acids to form reversible covalent bonds with diols makes them attractive building blocks for the creation of "smart" or responsive materials. nih.govmdpi.com The incorporation of the this compound moiety into polymers and other materials could lead to novel functionalities.
Unexplored frontiers in this area include:
Sensors: The development of fluorescent or colorimetric sensors for the detection of saccharides, metal ions, or other biologically relevant molecules. The pyridine nitrogen and the boronic acid group can act as binding sites, and the dimethyl substitution pattern can be tuned to optimize selectivity and sensitivity. nih.govmdpi.comgoogle.comresearchgate.net
Responsive Polymers: The synthesis of polymers containing this compound units that can respond to changes in pH or the presence of specific analytes. These materials could have applications in drug delivery, self-healing materials, and smart coatings. nih.govmdpi.commdpi.com
Organic Electronics: The exploration of this compound as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices. The electronic properties of the pyridine ring can be modulated by the boronic acid group and the methyl substituents.
A hypothetical advanced functional material could be a hydrogel cross-linked with this compound derivatives. This hydrogel could exhibit glucose-responsive swelling behavior, making it a candidate for self-regulating insulin (B600854) delivery systems.
Synergy of Computational Chemistry and Experimental Design for Novel Syntheses
The integration of computational chemistry with experimental work offers a powerful approach to accelerate the discovery and optimization of new synthetic methodologies. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules. researchgate.netnih.govuit.nonih.govmdpi.comresearchgate.net
Future research should leverage this synergy to:
Predict Reactivity and Selectivity: Use DFT calculations to predict the most favorable reaction pathways and to understand the factors governing regioselectivity and stereoselectivity in reactions involving this compound. researchgate.netuit.noresearchgate.net This can guide the rational design of experiments and reduce the amount of empirical screening required.
Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of catalytic reactions involving this compound, including the role of the ligand, base, and solvent. This knowledge is crucial for the rational improvement of catalytic systems.
Design Novel Reagents and Catalysts: Employ computational screening to identify promising new ligands or catalysts for specific transformations before they are synthesized and tested in the laboratory.
For instance, DFT calculations could be used to model the transition states of a Suzuki-Miyaura coupling reaction with this compound and different palladium-ligand complexes. The results could predict which ligand would lead to the highest reaction rate and yield, thus guiding the experimental work.
Q & A
Q. What are the key structural features of (4,6-dimethylpyridin-2-yl)boronic acid that enable its use in molecular recognition and sensing applications?
The boronic acid moiety forms reversible covalent bonds with diols (via boronic ester formation) and interacts with anions, making it a versatile tool for detecting saccharides, glycoproteins, and other diol-containing biomolecules. The pyridine ring’s 4,6-dimethyl substitution may enhance steric or electronic properties, influencing binding affinity and selectivity .
Q. How can this compound be synthesized and characterized for research applications?
Boronic acids like this compound are typically synthesized via Miyaura borylation or cross-coupling reactions. Characterization involves NMR to confirm boronic acid integrity and NMR/IR for structural validation. High-throughput synthesis methods (e.g., multicomponent reactions) can optimize yields and purity .
Q. What experimental conditions optimize its binding to diols in aqueous solutions?
Binding efficiency depends on pH (near the boronic acid’s pKa, ~7–9) and buffer composition. For example, phosphate buffers may compete with diols for boron, reducing binding affinity. Stopped-flow kinetic studies show binding occurs within seconds, with kon values ordered by sugar type (e.g., fructose > glucose) .
Advanced Research Questions
Q. How does this compound perform in glycoprotein capture and separation systems?
Immobilized on surfaces (e.g., microfluidic devices), it binds glycoproteins via cis-diol interactions. However, secondary non-specific interactions (e.g., electrostatic) can reduce selectivity. Optimizing buffer ionic strength and using competitive eluents (e.g., sorbitol) improves specificity .
Q. What evidence supports its potential in anticancer drug development?
Boronic acids are known protease inhibitors (e.g., bortezomib) and tubulin polymerization disruptors. Structural analogs of this compound have shown IC values in the µM range against glioblastoma and other cancer cell lines, likely via apoptosis induction .
Q. How do electronic and steric effects of the dimethylpyridine substituents influence its reactivity in multicomponent reactions?
Ortho-substituted boronic acids exhibit lower reactivity due to steric hindrance during Schiff base formation. The 4,6-dimethyl groups may similarly affect intermediate stabilization, as shown in high-throughput screening of boronic acid building blocks .
Q. Can this compound serve as a fluorescence-based sensor for real-time biomolecular monitoring?
Yes. Boronic acid-diol binding alters fluorescence intensity/lifetime via changes in electronic environment. For example, pH-dependent fluorescence shifts (pKa ~7.6) enable sugar sensing in physiological conditions. Covalent attachment to fluorophores (e.g., rhodamine) enhances signal-to-noise ratios .
Methodological Considerations
Q. What techniques quantify its binding kinetics and thermodynamics with biomolecules?
- Stopped-flow fluorescence : Measures kon/koff rates (e.g., fructose binding in milliseconds).
- Isothermal Titration Calorimetry (ITC) : Determines binding constants (K) and enthalpy changes.
- Surface Plasmon Resonance (SPR) : Evaluates real-time interaction kinetics on immobilized surfaces .
Q. How can researchers mitigate non-specific interactions in boronic acid-based separation systems?
- Use zwitterionic buffers (e.g., HEPES) to minimize electrostatic interference.
- Introduce blocking agents (e.g., BSA) to reduce surface fouling.
- Optimize elution conditions (e.g., low-pH borate buffers) for gentle analyte release .
Q. What computational tools predict its binding modes with target biomolecules?
Molecular docking (AutoDock, Schrödinger) and DFT calculations model boronic acid-diol complexes. Parameters include boron’s Lewis acidity and diol geometry (1,2- vs. 1,3-cis). MD simulations assess stability under physiological conditions .
Contradictions and Open Questions
- Selectivity vs. promiscuity : While designed for diol recognition, secondary interactions (e.g., with non-glycosylated proteins) complicate applications in complex biological matrices .
- Stability in aqueous media : Protodeborylation or ester hydrolysis may limit utility in long-term assays, necessitating derivatization (e.g., boronic esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
